N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt

Catalog No.
S960899
CAS No.
1067225-04-0
M.F
C25H25NNaO2P
M. Wt
425.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methy...

CAS Number

1067225-04-0

Product Name

N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt

IUPAC Name

sodium;(2S)-2-[(2-diphenylphosphanylphenyl)methylideneamino]-3,3-dimethylbutanoate

Molecular Formula

C25H25NNaO2P

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C25H26NO2P.Na/c1-25(2,3)23(24(27)28)26-18-19-12-10-11-17-22(19)29(20-13-6-4-7-14-20)21-15-8-5-9-16-21;/h4-18,23H,1-3H3,(H,27,28);/q;+1/p-1/t23-;/m1./s1

InChI Key

ZHRLPDTWOAIAKW-GNAFDRTKSA-M

SMILES

CC(C)(C)C(C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Na+]

Canonical SMILES

CC(C)(C)C(C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Na+]

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Na+]

Description

The exact mass of the compound Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt is a chiral ligand that plays a significant role in asymmetric synthesis and catalysis. This compound has the empirical formula C26H26NaO2P and a molecular weight of approximately 427.46 g/mol. It features a diphenylphosphino group attached to a phenylmethylene moiety, making it a valuable component in various

  • The enamine moiety could potentially act as a ligand and bind to metal ions involved in biological processes [].
  • The diphenylphosphanyl group might be involved in inhibiting enzymes or disrupting cellular signaling pathways through interaction with phosphate-binding sites [].
  • Due to the lack of specific information, it is difficult to assess the safety hazards of this compound. However, as a general rule, organic compounds with aromatic rings (phenyl groups) should be handled with care as they might have low to moderate toxicity.
  • The presence of phosphorous necessitates caution, as some organophosphorous compounds can be neurotoxic.
Involving N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt typically include its use as a ligand in transition metal complexes. These complexes can facilitate various catalytic processes, such as:

  • Cross-coupling reactions: The compound can enhance the efficiency of palladium-catalyzed reactions, which are vital in the formation of carbon-carbon bonds.
  • Asymmetric hydrogenation: It can be employed to achieve high enantioselectivity in hydrogenation processes, which is crucial for synthesizing chiral compounds.
  • C-H activation: The ligand's unique structure allows for selective activation of C-H bonds, leading to functionalization of hydrocarbons .

While specific biological activities of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt are not extensively documented, its role as a chiral ligand suggests potential applications in drug development and biomolecular interactions. Ligands like this compound can influence the behavior of metal ions in biological systems, which may affect enzyme activity and other biochemical pathways. Further studies are needed to elucidate its specific biological effects and mechanisms .

The synthesis of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt typically involves several steps:

  • Formation of the diphenylphosphino group: This is achieved through the reaction of phenylphosphine with appropriate electrophiles.
  • Condensation reaction: The diphenylphosphino derivative is then reacted with 3-methyl-L-valine to form the desired methylene linkage.
  • Sodium salt formation: The final step involves neutralizing the compound with sodium hydroxide or sodium chloride to produce the sodium salt form .

Unique FeaturesN-[(Diphenylphosphino)methyl]-L-alanine sodium saltSimilar phosphino groupCatalysisDifferent amino acid backbone(S)-N-(Diphenylphosphino)-1-amino-3-methylbutaneSimilar structureAsymmetric synthesisDifferent stereochemistryN-(Phenyl)-L-valine sodium saltLacks phosphino groupLimited catalytic useSimpler structure without phosphorus

These compounds highlight the unique phosphino structure of N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt, which enhances its effectiveness as a ligand in various catalytic processes .

Interaction studies involving N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt primarily focus on its behavior with transition metals. Research indicates that this ligand can form stable complexes with metals such as palladium and platinum, enhancing their catalytic properties. These studies are crucial for understanding how modifications to ligands can affect their reactivity and selectivity in various

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2024-04-14

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